molecular formula C15H10BrClN2S B1439004 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol CAS No. 1105190-16-6

5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol

Cat. No.: B1439004
CAS No.: 1105190-16-6
M. Wt: 365.7 g/mol
InChI Key: GCRKSGOMANNSIE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol: is a heterocyclic compound that contains both bromine and chlorine substituents on its phenyl rings

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research has explored its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors, particularly in the treatment of infectious diseases.

Industry: In material science, the compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline and 4-chlorobenzaldehyde in the presence of a base to form the intermediate Schiff base, which is then cyclized using a thiol reagent to yield the desired imidazole-thiol compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the phenyl substituents.

    Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Disulfides: from oxidation of the thiol group.

    Reduced imidazole derivatives: from reduction reactions.

    Functionalized phenyl derivatives: from substitution reactions.

Mechanism of Action

The exact mechanism of action of 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol
  • 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol
  • 5-(4-Bromophenyl)-1-(4-nitrophenyl)-1H-imidazole-2-thiol

Comparison: Compared to its analogs, 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and binding properties. The combination of these halogens can enhance its biological activity and make it a more versatile compound in synthetic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRKSGOMANNSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153138
Record name 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105190-16-6
Record name 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105190-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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